Cas no 2639415-99-7 (Ethyl 5-(phenylamino)-2-(propan-2-yl)pyrimidine-4-carboxylate)

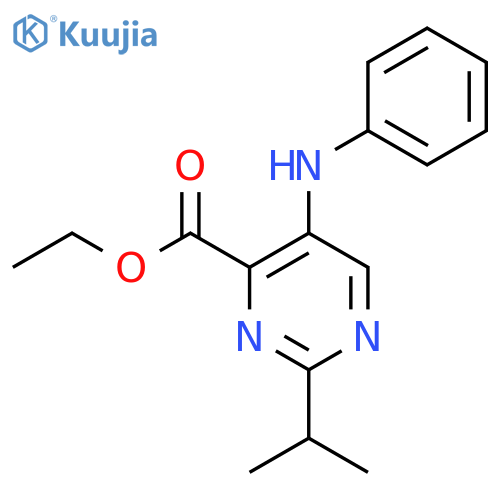

2639415-99-7 structure

商品名:Ethyl 5-(phenylamino)-2-(propan-2-yl)pyrimidine-4-carboxylate

Ethyl 5-(phenylamino)-2-(propan-2-yl)pyrimidine-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- EN300-28230076

- ethyl 5-(phenylamino)-2-(propan-2-yl)pyrimidine-4-carboxylate

- 2639415-99-7

- Ethyl 5-(phenylamino)-2-(propan-2-yl)pyrimidine-4-carboxylate

-

- インチ: 1S/C16H19N3O2/c1-4-21-16(20)14-13(10-17-15(19-14)11(2)3)18-12-8-6-5-7-9-12/h5-11,18H,4H2,1-3H3

- InChIKey: DDMSSTSYCIYLJL-UHFFFAOYSA-N

- ほほえんだ: O(CC)C(C1=C(C=NC(C(C)C)=N1)NC1C=CC=CC=1)=O

計算された属性

- せいみつぶんしりょう: 285.147726857g/mol

- どういたいしつりょう: 285.147726857g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 21

- 回転可能化学結合数: 6

- 複雑さ: 330

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4

- トポロジー分子極性表面積: 64.1Ų

Ethyl 5-(phenylamino)-2-(propan-2-yl)pyrimidine-4-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28230076-0.5g |

ethyl 5-(phenylamino)-2-(propan-2-yl)pyrimidine-4-carboxylate |

2639415-99-7 | 95.0% | 0.5g |

$891.0 | 2025-03-19 | |

| Enamine | EN300-28230076-0.25g |

ethyl 5-(phenylamino)-2-(propan-2-yl)pyrimidine-4-carboxylate |

2639415-99-7 | 95.0% | 0.25g |

$855.0 | 2025-03-19 | |

| Enamine | EN300-28230076-2.5g |

ethyl 5-(phenylamino)-2-(propan-2-yl)pyrimidine-4-carboxylate |

2639415-99-7 | 95.0% | 2.5g |

$1819.0 | 2025-03-19 | |

| Enamine | EN300-28230076-0.1g |

ethyl 5-(phenylamino)-2-(propan-2-yl)pyrimidine-4-carboxylate |

2639415-99-7 | 95.0% | 0.1g |

$817.0 | 2025-03-19 | |

| Enamine | EN300-28230076-0.05g |

ethyl 5-(phenylamino)-2-(propan-2-yl)pyrimidine-4-carboxylate |

2639415-99-7 | 95.0% | 0.05g |

$780.0 | 2025-03-19 | |

| Enamine | EN300-28230076-10g |

2639415-99-7 | 10g |

$3992.0 | 2023-09-09 | |||

| Enamine | EN300-28230076-5.0g |

ethyl 5-(phenylamino)-2-(propan-2-yl)pyrimidine-4-carboxylate |

2639415-99-7 | 95.0% | 5.0g |

$2692.0 | 2025-03-19 | |

| Enamine | EN300-28230076-1.0g |

ethyl 5-(phenylamino)-2-(propan-2-yl)pyrimidine-4-carboxylate |

2639415-99-7 | 95.0% | 1.0g |

$928.0 | 2025-03-19 | |

| Enamine | EN300-28230076-10.0g |

ethyl 5-(phenylamino)-2-(propan-2-yl)pyrimidine-4-carboxylate |

2639415-99-7 | 95.0% | 10.0g |

$3992.0 | 2025-03-19 | |

| Enamine | EN300-28230076-1g |

2639415-99-7 | 1g |

$928.0 | 2023-09-09 |

Ethyl 5-(phenylamino)-2-(propan-2-yl)pyrimidine-4-carboxylate 関連文献

-

Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674

-

Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964

-

Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018

-

Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422

2639415-99-7 (Ethyl 5-(phenylamino)-2-(propan-2-yl)pyrimidine-4-carboxylate) 関連製品

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

- 81216-14-0(7-bromohept-1-yne)

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量